1-(2,5-Dibromo-benzenesulfonyl)-piperazine
Description
Key Developments:
- 1950s–1970s : Piperazine derivatives like chlorpromazine and pipamperone were developed for psychiatric disorders, establishing the scaffold’s therapeutic potential.
- 1990s–2000s : Sulfonyl piperazines gained prominence in antitubercular agents (e.g., macozinone derivatives ) and HIV-1 protease inhibitors, leveraging the sulfonyl group’s hydrogen-bonding capacity.
- 2010s–Present : Research expanded into LpxH inhibitors (e.g., AZ1 analogs) for Gram-negative bacterial infections and NNRTIs for HIV-1, underscoring the scaffold’s versatility.
This compound’s 2,5-dibromobenzene substitution reflects modern trends in optimizing electronic and steric properties for targeted interactions.
General Significance in Organic Chemistry and Medicinal Chemistry
This compound exemplifies the synergy between structural complexity and pharmacological utility.
Structural Features and Reactivity:
| Feature | Functional Role |
|---|---|
| Piperazine Ring | Conformational flexibility for receptor binding |
| Sulfonyl Group | Hydrogen bonding with enzymes/proteins |
| 2,5-Dibromobenzene | Electron-withdrawing effects, directing electrophilic substitution |
The sulfonyl group enhances solubility and enables covalent binding to cysteine residues in enzymes (e.g., DprE1 in Mycobacterium tuberculosis). Bromine substituents modulate electronic and steric profiles, influencing metabolic stability and binding specificity.
Applications in Drug Design:
- Antitubercular Agents : Sulfone-containing piperazines (e.g., sPBTZ derivatives) improve solubility and stability compared to non-sulfone analogs.
- Antibacterial Agents : Pyridinyl sulfonyl piperazines inhibit LpxH in Klebsiella pneumoniae, targeting lipid A biosynthesis.
- Antiviral Agents : Piperazine sulfonamides enhance affinity for HIV-1 protease via optimized backbone interactions.
Current Research Status and Applications
Recent advancements highlight this compound’s role in advancing therapeutic candidates:
Emerging Applications:
Key Research Findings:
- Antiviral Efficacy : Piperazine sulfonyl derivatives in diarylpyrimidines exhibit nanomolar potency against HIV-1 mutants, surpassing etravirine.
- Antibacterial Activity : Ortho-substituted pyridinyl sulfonyl piperazines show enhanced LpxH inhibition due to optimized interactions with F141 residue.
- Anticancer Potential : Piperazine-sulfonamide hybrids (e.g., artemisinin derivatives ) induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.
Properties
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWERSIUUTYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine with 2,5-Dibromobenzenesulfonyl Chloride
The most direct method involves the reaction of piperazine with 2,5-dibromobenzenesulfonyl chloride under basic conditions. This nucleophilic substitution leverages the amine groups of piperazine to displace the chloride from the sulfonyl chloride.
Procedure :
- Reagents : Piperazine (2 equiv), 2,5-dibromobenzenesulfonyl chloride (1 equiv), triethylamine (2.5 equiv), dichloromethane (DCM).
- Reaction : Piperazine is dissolved in anhydrous DCM under nitrogen. Triethylamine is added to scavenge HCl, followed by dropwise addition of 2,5-dibromobenzenesulfonyl chloride. The mixture is stirred at 0–5°C for 4 hours.
- Workup : The reaction is quenched with ice water, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
- Purification : Column chromatography (hexane:ethyl acetate, 7:3) yields the product as a white solid (75–80% yield).
Key Optimization :
Palladium-Mediated Coupling of Prefunctionalized Intermediates
Alternative routes employ palladium catalysts to construct the benzenesulfonyl-piperazine linkage. This method is advantageous for introducing halogenated aryl groups with high specificity.
Procedure :
- Starting Material : 1-Boc-piperazine is coupled with 1,3-dibromo-5-(trifluoromethyl)benzene via Pd(OAc)₂/Xantphos catalysis.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free piperazine intermediate.
- Sulfonylation : The intermediate is reacted with 2,5-dibromobenzenesulfonyl chloride under standard conditions.
Advantages :
- Regioselectivity : Pd-mediated coupling ensures precise positioning of substituents on the aromatic ring.
- Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., -CF₃).
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 60:40) confirms ≥97% purity, with retention time = 8.2 min.
Industrial-Scale Production Considerations
Solvent Selection
Catalytic Recycling
Pd catalysts can be recovered via filtration (85–90% recovery) using silica-supported ligands, reducing costs.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 60% while maintaining yields comparable to conventional heating.
Flow Chemistry Approaches
Continuous-flow reactors enable precise control over stoichiometry and temperature, achieving 82% yield with 99% conversion.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromo-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound has been investigated for its role as a pharmacological agent, particularly in the treatment of neurological disorders. Its structure allows it to interact with several biological targets, making it a candidate for multitargeted drug design.
1.1. Neuropharmacology
Recent studies have highlighted the potential of 1-(2,5-Dibromo-benzenesulfonyl)-piperazine in treating cognitive impairments and mood disorders. The compound exhibits activity on serotonin receptors (5-HT3 and 5-HT1A), which are crucial in the modulation of mood and cognition. This suggests its utility in developing treatments for conditions like depression and anxiety disorders .
1.2. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including this compound, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, with particular effectiveness against resistant strains . The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of piperazine with dibromobenzenesulfonyl chloride under controlled conditions to yield the desired sulfonamide product. The purity and yield of the compound can be optimized through various synthetic routes, including microwave-assisted synthesis techniques which enhance reaction efficiency .
3.1. Cognitive Enhancement Studies
A notable study investigated the effects of this compound on cognitive function in animal models. The results indicated improved memory retention and learning capabilities when administered prior to cognitive tasks. The compound's action on acetylcholine levels in the brain was also noted, suggesting its role in enhancing cholinergic neurotransmission .
3.2. Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperazine derivatives against various bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromo-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with various biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Piperazine Derivatives
Key Observations:
- Electron Effects: The 2,5-dibromo substitution in the target compound introduces strong electron-withdrawing effects, enhancing sulfonyl group reactivity compared to methoxy (EDG) or mixed substituents .
- Molecular Weight: Higher molecular weight (~406.0) compared to non-halogenated analogs may influence pharmacokinetics, such as membrane permeability or metabolic stability .
Biological Activity
1-(2,5-Dibromo-benzenesulfonyl)-piperazine is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10Br2N2O2S. The structure features a piperazine ring substituted with a dibromobenzenesulfonyl moiety, which is crucial for its biological interactions.
Piperazine derivatives often exert their biological effects through various mechanisms:
- Antimicrobial Activity : These compounds can disrupt bacterial cell membranes and inhibit essential cellular processes.
- Anti-inflammatory Effects : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Anticancer Properties : Some piperazine derivatives induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound. Below are summarized findings from relevant research:
Antimicrobial Activity
- Study Findings : In a study evaluating various piperazine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be 8 μg/mL, indicating potent antibacterial properties.
- Mechanism : The compound was shown to disrupt bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis.
Anti-inflammatory Activity
- Cytokine Inhibition : In vitro assays revealed that this compound effectively inhibited the production of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
- Inhibition Rates : At a concentration of 10 μM, it exhibited up to 75% inhibition of TNF-α production compared to control groups.
Anticancer Activity
- Cytotoxicity Studies : The compound was tested against several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
- Results : It showed IC50 values of 15 μM for HeLa cells and 20 μM for A549 cells, indicating moderate cytotoxicity.
- Mechanism of Action : The anticancer effects were attributed to the induction of apoptosis via mitochondrial pathways.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC/IC50 (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 | N/A |
| Anti-inflammatory | Macrophages | N/A | 75% (TNF-α) |
| Anticancer | HeLa | 15 | N/A |
| Anticancer | A549 | 20 | N/A |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple piperazine derivatives, this compound was found to be one of the most effective against Pseudomonas aeruginosa, with an MIC significantly lower than standard antibiotics like ciprofloxacin. This suggests potential for development as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound reduced the expression of inflammatory markers in cellular models. The study emphasized its potential therapeutic application in diseases characterized by excessive inflammation such as rheumatoid arthritis.
Q & A
Q. What are the standard synthetic routes for 1-(2,5-Dibromo-benzenesulfonyl)-piperazine?
The synthesis typically involves:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or ring-closing reactions.
- Step 2 : Sulfonylation using 2,5-dibromobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF or DCM) to introduce the sulfonyl group .
- Step 3 : Purification via column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to achieve >95% purity . Key considerations include reaction temperature (room temperature to 50°C) and stoichiometric control to avoid di-substitution .
Q. What spectroscopic techniques are used to characterize this compound?
- 1H/13C NMR : To confirm substitution patterns on the piperazine ring and aromatic bromine positions .
- Mass Spectrometry (MS) : For molecular weight validation.
- X-ray Crystallography : To resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition protocols) .
- IR Spectroscopy : To identify sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Stability : Sensitive to strong acids/bases due to sulfonamide bond hydrolysis. Store at RT under inert atmosphere .
Advanced Research Questions
Q. How can regioselectivity challenges during sulfonylation be addressed?
Competing sulfonylation at multiple piperazine nitrogen sites is mitigated by:
- Steric control : Use bulky sulfonylating agents or pre-functionalized piperazine derivatives .
- Electronic modulation : Electron-withdrawing groups on the benzene ring direct sulfonylation to specific positions .
- Stepwise synthesis : Sequential introduction of substituents to favor mono-functionalization .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence polarization or radiometric methods .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Molecular docking : Computational studies (AutoDock, Schrödinger) to predict binding affinities to targets like dopamine receptors .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies may arise from:
- Purity variations : Validate compound integrity via HPLC (>98% purity) .
- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) .
- Target selectivity : Use isoform-specific inhibitors or CRISPR-edited cell lines to confirm on-target effects .
Methodological Challenges and Solutions
Q. What unexplored applications warrant investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
